molecular formula C9H10ClN3O2S B1472569 1-Ethoxycarbonyl-3-(4-chloro-pyridin-2-yl)-thiourea CAS No. 1131410-83-7

1-Ethoxycarbonyl-3-(4-chloro-pyridin-2-yl)-thiourea

Cat. No. B1472569
M. Wt: 259.71 g/mol
InChI Key: ZFHHOZNZAFCDBP-UHFFFAOYSA-N
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Patent
US09394311B2

Procedure details

To a solution of 4-chloropyridin-2-amine (2.16 g, 16.8 mmol, Eq: 1.00) in dioxane (70 ml) was added O-ethyl carbonisothiocyanatidate (2.2 g, 1.9 ml, 16.8 mmol, Eq: 1.00) at 25° C. The resulting mixture was stirred for 2 hours at 25° C. The mixture was diluted with ethyl acetate and washed with water and brine, the organic layer was separated, dried over magnesium sulfate, filtrated and evaporated affording 1-ethoxycarbonyl-3-(4-chloro-pyridin-2-yl)-thiourea (4.02 g/92.1%) as a green waxy solid. MS: m/e=257.9 (M−H+)
Quantity
2.16 g
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([NH2:8])[CH:3]=1.[C:9]([N:14]=[C:15]=[S:16])(=[O:13])[O:10][CH2:11][CH3:12]>O1CCOCC1.C(OCC)(=O)C>[CH2:11]([O:10][C:9]([NH:14][C:15]([NH:8][C:4]1[CH:3]=[C:2]([Cl:1])[CH:7]=[CH:6][N:5]=1)=[S:16])=[O:13])[CH3:12]

Inputs

Step One
Name
Quantity
2.16 g
Type
reactant
Smiles
ClC1=CC(=NC=C1)N
Name
Quantity
1.9 mL
Type
reactant
Smiles
C(OCC)(=O)N=C=S
Name
Quantity
70 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 2 hours at 25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water and brine
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtrated
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)OC(=O)NC(=S)NC1=NC=CC(=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 4.02 g
YIELD: PERCENTYIELD 92.1%
YIELD: CALCULATEDPERCENTYIELD 92.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.